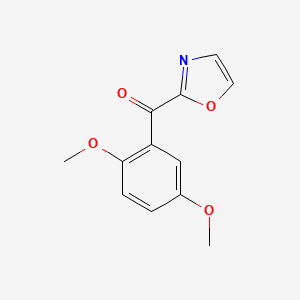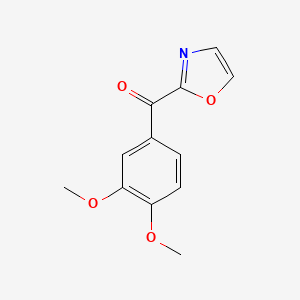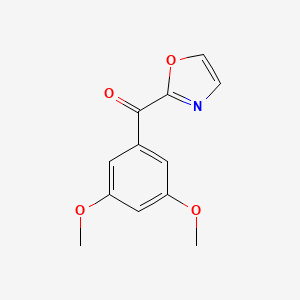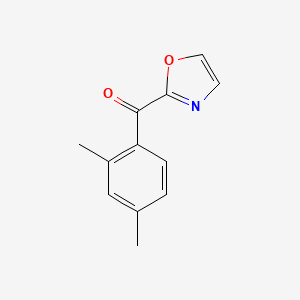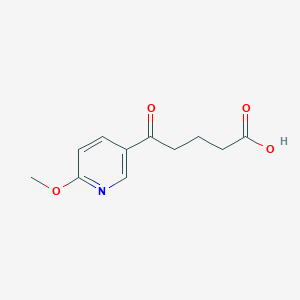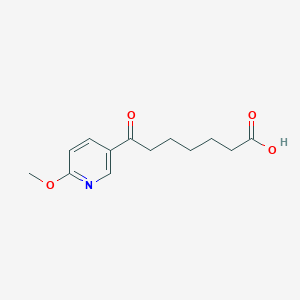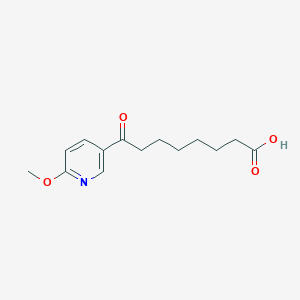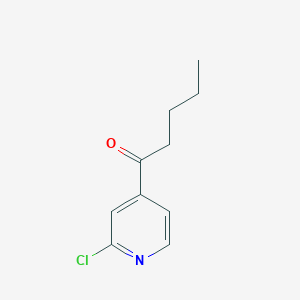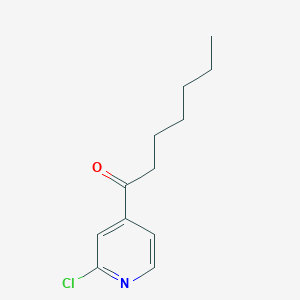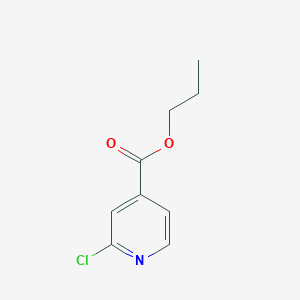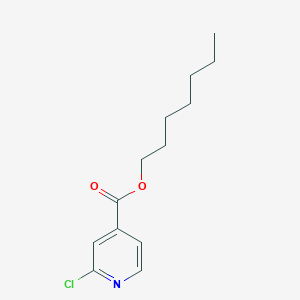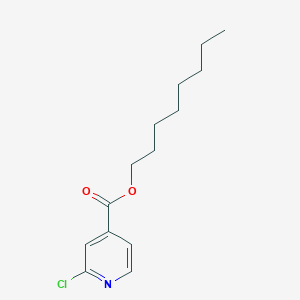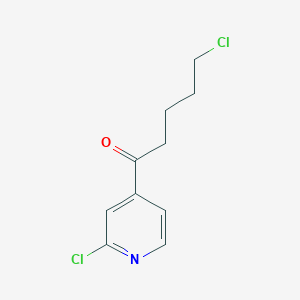![molecular formula C22H22F3NO3 B1325579 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone CAS No. 898758-10-6](/img/structure/B1325579.png)
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone” is a complex organic molecule. It contains a benzophenone core, which is a common motif in organic chemistry and is often used in the synthesis of various pharmaceuticals and organic materials . The molecule also contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spirocyclic compound . Spirocyclic compounds are often used in medicinal chemistry due to their ability to mimic the bioactive conformation of peptides .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic ring and the benzophenone group. The spirocyclic ring is likely to impart a degree of three-dimensionality to the molecule, which could have implications for its reactivity and interactions with biological targets .Applications De Recherche Scientifique
Structural Studies and Antitubercular Properties
- Antitubercular Drug Candidate BTZ043 : A structural study of BTZ043, a promising antitubercular drug candidate, which includes the 1,4-Dioxa-8-azaspiro[4.5]decane structure, was conducted. This compound shows promise in the treatment of tuberculosis due to its specific molecular structure and effectiveness (Richter et al., 2022).
Chemical Synthesis and Modification
- Base-Dependent Acylation : Research on the acylation of similar compounds showed that the process is independent of the base used, indicating versatility in chemical synthesis approaches (Koszytkowska-Stawińska et al., 2004).
- Synthesis of Polymeric Compounds : A study on the synthesis of a Mannich base derivative involving a similar structural compound for potential use in removing carcinogenic azo dyes and aromatic amines from solutions demonstrates its utility in environmental applications (Akceylan et al., 2009).
Pharmacological Evaluation
- Dopamine Agonist Activity : Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, closely related to the compound , evaluated their potential as dopamine agonists, indicating applications in neurological research and treatment (Brubaker & Colley, 1986).
Mass Spectrometric Studies
- Fragmentation Mechanism Analysis : The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, a component of the compound, was studied to understand its fragmentation mechanisms, essential for analytical chemistry and drug development (Solomons, 1982).
Propriétés
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)19-4-2-1-3-18(19)20(27)17-7-5-16(6-8-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHLFTWQZINBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642871 |
Source


|
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone | |
CAS RN |
898758-10-6 |
Source


|
| Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

